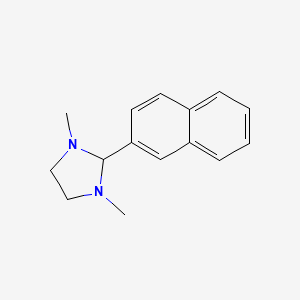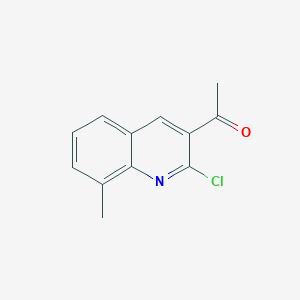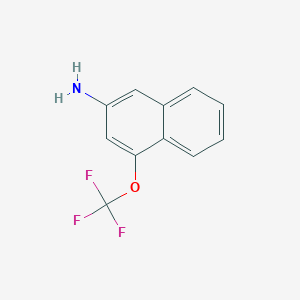![molecular formula C8H4BrN3 B11882621 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)
1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-溴咪唑并[1,5-a]吡啶-3-腈是一种杂环化合物,其特征在于一个稠合的咪唑-吡啶环体系,在 1 位带有溴原子,在 3 位带有氰基。
准备方法
合成路线和反应条件: 1-溴咪唑并[1,5-a]吡啶-3-腈可以通过多步过程合成,该过程涉及适当前体的环化。 一种常见的方法涉及在特定条件下使 2-氨基吡啶与 α-溴酮反应,形成咪唑-吡啶核心,然后进行溴化和引入氰基 。 反应条件通常包括使用乙酸乙酯等溶剂和叔丁基过氧化氢 (TBHP) 等催化剂来促进环化和溴化 .
工业生产方法: 1-溴咪唑并[1,5-a]吡啶-3-腈的工业生产可能涉及类似的合成路线,但规模更大,并且针对产率和纯度进行了优化。使用连续流反应器和自动化系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型: 1-溴咪唑并[1,5-a]吡啶-3-腈经历各种化学反应,包括:
取代反应: 溴原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
氧化和还原: 该化合物可以参与氧化和还原反应,改变咪唑-吡啶环中氮原子的氧化态。
环化反应: 氰基可以进行环化反应以形成额外的稠合环体系。
常见试剂和条件:
取代反应: 常见试剂包括胺、硫醇和醇盐等亲核试剂。条件通常包括使用极性非质子溶剂和碱来促进取代反应。
氧化和还原: 过氧化氢或硼氢化钠等试剂分别可用于氧化和还原反应。
环化反应: 路易斯酸或碱等催化剂可以促进涉及氰基的环化反应。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,取代反应可以产生各种取代的咪唑-吡啶衍生物,而环化反应可以产生复杂的稠合环体系。
科学研究应用
1-溴咪唑并[1,5-a]吡啶-3-腈在科学研究中具有广泛的应用:
作用机制
1-溴咪唑并[1,5-a]吡啶-3-腈的作用机制涉及其与生物系统中的分子靶点和通路相互作用。该化合物可以与特定的酶或受体结合,调节它们的活性并导致各种生物学效应。 确切的分子靶点和通路取决于具体的应用和使用环境 .
相似化合物的比较
1-溴咪唑并[1,5-a]吡啶-3-腈可以与其他类似的化合物进行比较,例如:
3-溴咪唑并[1,2-a]吡啶: 该化合物具有类似的咪唑-吡啶核心,但在溴原子的位置和氰基的缺失方面有所不同.
咪唑并[1,5-a]吡啶衍生物: 这些衍生物共享咪唑-吡啶核心,但在不同位置可能具有不同的取代基,从而导致不同的化学和生物学性质.
属性
分子式 |
C8H4BrN3 |
|---|---|
分子量 |
222.04 g/mol |
IUPAC 名称 |
1-bromoimidazo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-3-1-2-4-12(6)7(5-10)11-8/h1-4H |
InChI 键 |
IFUNCXADSHSLMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(N=C(N2C=C1)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)
![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)






![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)


